1-[2-Bromovinyl]-2-fluorobenzene
Description
Properties
Molecular Formula |
C8H6BrF |
|---|---|
Molecular Weight |
201.04 g/mol |
IUPAC Name |
1-(2-bromoethenyl)-2-fluorobenzene |
InChI |
InChI=1S/C8H6BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-6H |
InChI Key |
LMOSHNZJMPJGII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CBr)F |
Origin of Product |
United States |
Preparation Methods
Nickel-Catalyzed Reductive Vinylation
Nickel-mediated reductive vinylation represents a robust pathway for introducing bromovinyl groups to aromatic systems. Adapted from the synthesis of (E)-1-(2-bromovinyl)-4-(trifluoromethyl)benzene, this method utilizes 2-fluorobenzaldehyde as the starting material.
Procedure :
In a Schlenk tube under nitrogen, 2-fluorobenzaldehyde (1.0 equiv), NiCl₂(Py)₄ (0.1 equiv), dtBBPy (0.05 equiv), Zn (2.0 equiv), MgCl₂ (1.5 equiv), and TBAI (2.0 equiv) are combined in 1,4-dioxane. Cyclohexenyl trifluoromethanesulfonate (1.5 equiv) is added, and the mixture is stirred at 60°C for 12 hours. The reaction yields (E)-1-[2-bromovinyl]-2-fluorobenzene via reductive elimination, with the nickel catalyst facilitating transmetalation.
Optimization Insights :
-
Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may promote side reactions.
-
Ligand Effects : Bidentate ligands like dtBBPy improve catalyst stability and selectivity.
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 60°C | 74.6 |
| Catalyst Loading | 10 mol% Ni | 68.2 |
| Reaction Time | 12 hours | 74.6 |
Palladium-Mediated Suzuki Coupling
Palladium-catalyzed cross-coupling between 2-fluorophenylboronic acid and 1,2-dibromoethylene offers stereoselective access to the target compound.
Procedure :
A mixture of 2-fluorophenylboronic acid (1.2 equiv), 1,2-dibromoethylene (1.0 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 equiv) in toluene/water (3:1) is refluxed for 24 hours. The (E)-isomer dominates due to steric hindrance during oxidative addition.
Decarboxylative Bromination Strategies
Cristol–Firth Bromodecarboxylation
The Cristol–Firth reaction enables direct bromination of vinyl carboxylic acids. For 1-[2-bromovinyl]-2-fluorobenzene, 2-fluorocinnamic acid serves as the precursor.
Procedure :
2-Fluorocinnamic acid (1.0 equiv) is treated with Br₂ (1.2 equiv) in the presence of HgO (1.5 equiv) at 80°C for 6 hours. The acyl hypobromite intermediate undergoes homolytic cleavage, liberating CO₂ and forming the bromovinyl product.
Key Observations :
-
Radical Stability : Electron-withdrawing fluorine substituents stabilize the vinyl radical intermediate, favoring E-configuration.
-
Side Reactions : Excessive Br₂ leads to di-bromination; stoichiometric control is critical.
| Precursor | Br₂ Equiv | Yield (%) |
|---|---|---|
| 2-Fluorocinnamic acid | 1.2 | 65 |
| 3-Fluorocinnamic acid | 1.2 | 58 |
Hydrobromination of 2-Fluorophenylacetylene
Direct addition of HBr to 2-fluorophenylacetylene provides a stereocontrolled route.
Procedure :
2-Fluorophenylacetylene (1.0 equiv) is dissolved in anhydrous ether, and HBr gas is bubbled through the solution at 0°C. The reaction proceeds via anti-Markovnikov addition, yielding (Z)-1-[2-bromovinyl]-2-fluorobenzene. Isomerization to the (E)-form is achieved using catalytic LiBr.
Challenges :
-
Stereochemical Control : Radical inhibitors (e.g., BHT) suppress undesired radical chain reactions.
-
Purity : Distillation under reduced pressure (40–50°C, 0.1 mmHg) isolates the product in >95% purity.
Comparative Analysis of Methodologies
| Method | Yield (%) | Stereoselectivity (E:Z) | Scalability |
|---|---|---|---|
| Nickel Reductive Vinylation | 74.6 | 95:5 | High |
| Suzuki Coupling | 68.2 | 90:10 | Moderate |
| Cristol–Firth Reaction | 65 | 85:15 | Low |
| Hydrobromination | 70 | 20:80 | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethenyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromoethenyl group can lead to the formation of ethyl or ethylene derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include epoxides and alcohols.
Reduction: Products include ethylbenzene and related compounds.
Scientific Research Applications
Organic Synthesis
1-[2-Bromovinyl]-2-fluorobenzene serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.
Reactivity and Derivatives
- Cross-Coupling Reactions : The bromine atom in this compound can undergo cross-coupling reactions, such as Suzuki and Heck reactions, to form biaryl compounds. These reactions are crucial in developing pharmaceuticals and agrochemicals.
- Vinylation Reactions : The vinyl group can be utilized in further vinylation reactions, leading to the formation of alkenes that are essential in the synthesis of natural products and polymers.
Medicinal Chemistry
The compound has garnered attention for its potential applications in medicinal chemistry, particularly as a precursor for drug development.
Case Study: Antiviral Agents
- Research indicates that derivatives of this compound can be synthesized to create nucleoside analogues with antiviral properties. For instance, compounds with similar structures have shown activity against various viruses, including those responsible for influenza and hepatitis C .
Case Study: Anti-Cancer Compounds
- The compound's derivatives have been explored for their anticancer potential. Studies have demonstrated that modifications to the fluorinated phenyl ring can enhance the efficacy of certain anticancer agents by improving their bioavailability and selectivity against cancer cells .
Materials Science
In materials science, this compound is utilized in the development of advanced materials due to its unique electronic properties.
Liquid Crystals
- The compound has been investigated as a precursor for liquid crystal materials. Its structural characteristics allow it to form liquid crystalline phases that are useful in display technologies .
Polymer Chemistry
- It can also serve as a monomer or co-monomer in polymerization processes. Polymers derived from this compound exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Organic Synthesis | Cross-coupling reactions | Enables the formation of biaryl compounds |
| Medicinal Chemistry | Antiviral agents | Potential for synthesizing nucleoside analogues |
| Anti-cancer compounds | Modifications improve efficacy | |
| Materials Science | Liquid crystals | Useful in display technologies |
| Polymer chemistry | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of 1-(2-Bromoethenyl)-2-fluorobenzene involves its interaction with molecular targets through its reactive bromoethenyl group. This group can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
Data Tables: Key Properties of Compared Compounds
Research Findings and Reactivity Trends
- Vinyl Halides : The bromovinyl group in this compound facilitates participation in Heck couplings or cycloadditions, whereas iodine analogs (e.g., 2g) show enhanced leaving-group ability in nucleophilic substitutions .
- Electron-Withdrawing Effects : Fluorine and bromine substituents synergistically activate the benzene ring toward electrophilic attack, but steric hindrance from the vinyl group may limit regioselectivity compared to simpler analogs like 1-bromo-2-fluorobenzene .
- Stability : Bromovinyl derivatives are less volatile than methyl- or methoxy-substituted analogs (e.g., 1-(difluoromethanesulfonyl)-2-fluorobenzene), as evidenced by their higher molecular weights .
Biological Activity
1-[2-Bromovinyl]-2-fluorobenzene, with the chemical formula , is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a bromovinyl group attached to a fluorobenzene ring, which contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of halogenated compounds, including this compound. For instance, fluoroaryl compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus.
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values for selected halogenated compounds compared to this compound:
| Compound | MIC (µM) |
|---|---|
| This compound | TBD |
| MA-1156 (Fluoroaryl derivative) | 16 |
| MA-1115 (Fluoroaryl derivative) | 32 |
| MA-1116 (Fluoroaryl derivative) | 64 |
The exact MIC for this compound is yet to be determined (TBD), but ongoing research indicates its potential as an effective antimicrobial agent due to the presence of halogen substituents .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound may exhibit anti-inflammatory properties. Studies on related compounds have shown that halogenated derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways.
Case Study: COX Inhibition
A study evaluating various halogenated compounds demonstrated that certain derivatives exhibited significant COX-2 inhibition compared to standard anti-inflammatory drugs like celecoxib. The results indicated that structural modifications, such as the introduction of bromine and fluorine atoms, enhanced anti-inflammatory activity.
| Compound | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|
| Celecoxib | 58 | 8.60 |
| Halogenated A | 75 | TBD |
| Halogenated B | 85 | TBD |
These findings suggest that this compound could be a candidate for further investigation in anti-inflammatory drug development .
Cytotoxicity
The cytotoxic effects of halogenated benzene derivatives are also noteworthy. Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines.
Research Findings
A recent investigation into the cytotoxicity of fluoroaryl compounds revealed that specific structural features significantly influence their effectiveness against cancer cells. The following table summarizes the cytotoxicity data:
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Fluoroaryl compound X | 12 |
| Fluoroaryl compound Y | 25 |
The IC50 value for this compound is currently under investigation but is expected to provide insights into its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[2-Bromovinyl]-2-fluorobenzene, and what factors influence the choice of reagents and conditions?
- Methodological Answer: Synthesis typically involves halogenation or coupling strategies. For bromovinyl introduction, radical bromination using N-bromosuccinimide (NBS) with a radical initiator (e.g., benzoyl peroxide) in inert solvents (CCl₄, CHCl₃) is a viable approach . Alternatively, palladium-catalyzed cross-coupling (e.g., Heck reaction) could incorporate the bromovinyl group. Fluorination at the ortho position may require directed ortho-metalation (DoM) using LDA or Grignard reagents. Reaction conditions (temperature, solvent polarity, catalyst loading) are optimized based on substituent sensitivity and desired regioselectivity .
Q. How does the presence of bromine and fluorine substituents affect the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: The bromine atom acts as a leaving group in Suzuki-Miyaura or Stille couplings, while the electron-withdrawing fluorine enhances electrophilicity at the aryl ring, accelerating oxidative addition in Pd-catalyzed reactions . However, steric hindrance from the bromovinyl group may reduce catalyst accessibility. Comparative studies with mono-halogenated analogs (e.g., 1-bromo-2-fluorobenzene) show dual halogens improve reaction rates but require precise stoichiometric control to avoid over-functionalization .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer: High-resolution mass spectrometry (HRMS) and ¹⁹F/¹H NMR are critical for structural confirmation. The fluorine atom produces distinct ¹⁹F NMR shifts (~-110 to -120 ppm for aryl-F), while the bromovinyl group shows characteristic coupling patterns in ¹H NMR (e.g., doublets for vinyl protons). Purity is assessed via HPLC with UV detection (λ = 254 nm) or GC-MS, ensuring absence of byproducts like dehalogenated derivatives .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the functionalization of this compound in Suzuki-Miyaura couplings?
- Methodological Answer: Competing homocoupling or debromination can be minimized by:
- Using Pd catalysts with bulky ligands (e.g., SPhos) to sterically hinder undesired pathways.
- Optimizing solvent polarity (e.g., toluene/DMF mixtures) to stabilize intermediates.
- Adding silver salts (Ag₂CO₃) to scavenge bromide ions, preventing catalyst poisoning .
- Case Study: In a 2024 study, Pd(OAc)₂ with SPhos in toluene/water achieved 85% yield in coupling with phenylboronic acid, vs. 60% yield without ligand optimization .
Q. How does the electron-withdrawing fluorine substituent influence regioselectivity in nucleophilic aromatic substitution (NAS) of derivatives?
- Methodological Answer: Fluorine directs electrophilic attack to the para position due to its -I effect, but steric effects from the bromovinyl group may override this. Computational studies (DFT) predict activation barriers for NAS at meta vs. para positions. Experimentally, reactions with ammonia or methoxide favor para-substitution products (≥70%) under mild conditions (50°C, DMSO) .
Q. In kinase inhibitor design, how can the bromovinyl group enhance target binding affinity and selectivity?
- Methodological Answer: The bromovinyl group introduces a hydrophobic moiety for Van der Waals interactions with kinase ATP pockets. Fluorine’s electronegativity enhances hydrogen-bonding with backbone amides (e.g., hinge region of EGFR). Structure-activity relationship (SAR) studies show bromine’s size improves steric complementarity, reducing off-target effects. For example, analogs of this compound showed 10-fold higher IC₅₀ against EGFR mutants compared to non-brominated analogs .
Q. How can researchers resolve discrepancies in reported reaction yields when using this compound in palladium-catalyzed reactions?
- Methodological Answer: Yield variations often stem from trace moisture or oxygen. Systematic optimization includes:
- Rigorous solvent drying (e.g., molecular sieves in THF).
- Catalyst pre-activation under inert atmospheres.
- Screening bases (K₂CO₃ vs. Cs₂CO₃) to balance reactivity and side reactions.
- Data Analysis: A 2023 meta-analysis of 15 studies found yields correlated strongly with solvent choice (dioxane > DMF) and Pd/ligand ratios (1:2 Pd:ligand optimal) .
Comparative Reactivity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
